molecular formula C22H20N4O2 B12939777 n-(2-Aminophenyl)-4-((7-methoxy-1h-indazol-1-yl)methyl)benzamide CAS No. 920315-45-3

n-(2-Aminophenyl)-4-((7-methoxy-1h-indazol-1-yl)methyl)benzamide

Cat. No.: B12939777
CAS No.: 920315-45-3
M. Wt: 372.4 g/mol
InChI Key: JUGRSNCXZJACMV-UHFFFAOYSA-N
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Description

Chemical Identity and Nomenclature

This compound is systematically named according to IUPAC guidelines as N-(2-aminophenyl)-4-[(7-methoxy-1H-indazol-1-yl)methyl]benzamide. Its molecular formula, C₂₂H₂₀N₄O₂, reflects a molecular weight of 372.4 g/mol, with a calculated exact mass of 372.1586 g/mol. The compound’s structure features three distinct regions:

  • A benzamide core substituted at the para position with a methylene linker.
  • A 7-methoxy-1H-indazole group attached to the methylene bridge.
  • An o-aminophenyl moiety bonded to the benzamide’s carbonyl group.

The SMILES notation COC1=CC=CC2=C1N(N=C2)CC3=CC=C(C=C3)C(=O)NC4=CC=CC=C4N and InChIKey JUGRSNCXZJACMV-UHFFFAOYSA-N provide unambiguous representations of its connectivity and stereoelectronic properties. The indazole ring’s methoxy group at position 7 and the free NH group at position 1 contribute to its hydrogen-bonding capacity, while the benzamide backbone enhances planar rigidity.

Historical Development and Discovery

The compound emerged from efforts to optimize indazole-based scaffolds for enhanced bioactivity. Early synthetic routes involved multi-step protocols, such as the alkylation of 5-nitroindazolol intermediates followed by catalytic reduction to introduce the aminophenyl group. A representative synthesis begins with the coupling of 7-methoxy-1H-indazole with 4-(bromomethyl)benzoyl chloride, followed by amidation with 1,2-phenylenediamine.

Key advancements in its development include:

  • Regioselective functionalization : The methoxy group at position 7 of the indazole was introduced via nucleophilic substitution, leveraging potassium carbonate as a base in polar aprotic solvents like dimethylformamide.
  • Convergent synthesis : Modular approaches enabled the independent preparation of benzamide and indazole fragments before final assembly, improving yield scalability.

Patent literature from the mid-2000s highlights its inclusion in libraries of kinase inhibitors, particularly targeting cyclin-dependent kinases (CDKs) and glycogen synthase kinase-3β (GSK-3β). These efforts aimed to address pathologies such as neurodegenerative disorders and cancer.

Significance in Medicinal Chemistry

This compound exemplifies the strategic design of multi-target directed ligands (MTDLs) . Its structural features enable dual interactions with enzymatic and receptor targets:

  • Enzyme inhibition : The indazole moiety competitively binds to ATP pockets in kinases, while the benzamide group stabilizes interactions with adjacent hydrophobic residues.
  • Receptor modulation : The o-aminophenyl segment may engage amine receptors or histone deacetylases (HDACs), suggesting potential in epigenetic regulation.

Comparative studies with analogs reveal that the 7-methoxy group enhances metabolic stability compared to hydroxylated derivatives, reducing first-pass oxidation in hepatic systems. Additionally, the compound’s logP value of 3.3 predicts favorable membrane permeability, aligning with drug-likeness criteria.

Property Value
Molecular Formula C₂₂H₂₀N₄O₂
Molecular Weight 372.4 g/mol
Hydrogen Bond Donors 2
Hydrogen Bond Acceptors 4
Topological Polar Surface Area 82.2 Ų
Rotatable Bonds 5

Properties

CAS No.

920315-45-3

Molecular Formula

C22H20N4O2

Molecular Weight

372.4 g/mol

IUPAC Name

N-(2-aminophenyl)-4-[(7-methoxyindazol-1-yl)methyl]benzamide

InChI

InChI=1S/C22H20N4O2/c1-28-20-8-4-5-17-13-24-26(21(17)20)14-15-9-11-16(12-10-15)22(27)25-19-7-3-2-6-18(19)23/h2-13H,14,23H2,1H3,(H,25,27)

InChI Key

JUGRSNCXZJACMV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=C1N(N=C2)CC3=CC=C(C=C3)C(=O)NC4=CC=CC=C4N

Origin of Product

United States

Preparation Methods

Synthesis of the 7-Methoxy-1H-Indazole Moiety

The indazole ring system is typically synthesized via cyclization reactions involving hydrazine derivatives and appropriate aldehydes or ketones. The introduction of the 7-methoxy substituent is achieved through selective functional group transformations on the indazole scaffold.

  • Key Step: Methoxylation at the 7-position can be introduced by nucleophilic substitution or via oxidation and subsequent methanolysis of intermediates, as demonstrated in related indazole derivatives synthesis protocols.

  • Example Method: Starting from a 7-hydroxyindazole precursor, methylation using methylating agents (e.g., methyl iodide or dimethyl sulfate) under basic conditions yields the 7-methoxy derivative.

Preparation of the Aminophenyl Intermediate

The 2-aminophenyl group is typically introduced via:

  • Amination reactions on a halogenated phenyl precursor, often through nucleophilic aromatic substitution or palladium-catalyzed amination (Buchwald-Hartwig coupling).

  • Protection/deprotection strategies may be employed to safeguard the amino group during subsequent coupling steps.

Formation of the Benzamide Linkage

The critical step is the formation of the amide bond between the aminophenyl group and the benzoyl moiety bearing the indazole substituent.

  • Coupling Reagents: Carbodiimides such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) are commonly used to activate the carboxylic acid derivative for amide bond formation.

  • Alternative Methods: Use of acid chlorides or anhydrides derived from the benzoyl precursor can also facilitate amide bond formation.

  • Reaction Conditions: Typically performed in aprotic solvents like dichloromethane or DMF at ambient or slightly elevated temperatures, with bases such as triethylamine to scavenge generated acids.

Multi-Step Synthetic Route Summary

Step Reaction Type Key Reagents/Conditions Outcome
1 Indazole ring formation and 7-methoxy substitution Hydrazine derivatives, aldehydes/ketones, methylating agents 7-methoxy-1H-indazole intermediate
2 Amination of phenyl ring Halogenated phenyl precursor, amination catalysts or nucleophiles 2-aminophenyl intermediate
3 Amide bond formation (coupling) Carbodiimides (EDCI/DCC), base (TEA), solvent (DCM/DMF) N-(2-Aminophenyl)-4-((7-methoxy-1H-indazol-1-yl)methyl)benzamide

Detailed Research Findings and Optimization

Stability and Purification

  • Intermediates such as imines and esters in the synthetic pathway can be unstable and sensitive to hydrolysis or isomerization.

  • Purification is often performed at low temperatures to prevent decomposition, especially for sensitive intermediates like imines.

Yield and Scalability

  • Yields for key steps such as methoxylation and amide coupling vary but can be optimized by controlling reaction temperature, reagent stoichiometry, and purification methods.

  • Industrial scale-up may employ continuous flow chemistry to improve reproducibility and safety, especially when handling potentially explosive intermediates or hazardous reagents.

Alternative Synthetic Routes

  • Some protocols avoid hazardous reagents like diphenyldiazomethane by using milder oxidants (e.g., lead dioxide) and alternative protecting groups to improve safety and yield.

  • Use of trichloroacetimidate esters as intermediates has been reported to facilitate esterification steps prior to amide bond formation.

Data Table: Key Reagents and Conditions in Preparation

Synthetic Step Reagents Solvent Temperature Notes
Indazole formation Hydrazine hydrate, aldehyde/ketone Ethanol or acetic acid Reflux Cyclization to form indazole ring
7-Methoxy substitution Methyl iodide, base (K2CO3) Acetone or DMF Room temp to reflux Methylation of hydroxy group
Amination of phenyl 2-bromoaniline, Pd catalyst, base Toluene or DMF 80–110 °C Buchwald-Hartwig amination
Amide coupling EDCI or DCC, HOBt, TEA DCM or DMF 0–25 °C Formation of benzamide bond
Purification Column chromatography Silica gel 0–10 °C To prevent decomposition

Chemical Reactions Analysis

Types of Reactions

n-(2-Aminophenyl)-4-((7-methoxy-1h-indazol-1-yl)methyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form corresponding oxides or quinones.

    Reduction: Reduction reactions can convert nitro groups to amines or reduce double bonds.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinones, while substitution could introduce various functional groups.

Scientific Research Applications

Structural Features

The unique structural features of N-(2-Aminophenyl)-4-((7-methoxy-1H-indazol-1-yl)methyl)benzamide contribute to its biological activity. The presence of both the aminophenyl group and the methoxy-indazole moiety allows for specific interactions with biological targets, enhancing its therapeutic potential.

Anticancer Activity

This compound has shown promising results in anticancer research. Studies have demonstrated its ability to inhibit tumor growth and proliferation by targeting specific enzymes and receptors involved in cancer pathways.

Case Study: Inhibition of Tumor Growth

A study investigated the effects of this compound on various cancer cell lines, including leukemia and breast cancer cells. The results indicated significant reductions in cell viability, suggesting its potential as a therapeutic agent against these malignancies.

Anti-inflammatory Properties

The compound has also been evaluated for its anti-inflammatory effects. Research indicates that it may modulate inflammatory pathways, providing a basis for its use in treating inflammatory diseases.

Case Study: Modulation of Inflammatory Pathways

In vitro studies have shown that this compound can reduce the expression of pro-inflammatory cytokines, highlighting its potential for therapeutic applications in conditions such as rheumatoid arthritis.

Kinase Inhibition

Kinases play a crucial role in cellular signaling, and inhibitors of these enzymes are important in drug development. This compound has been identified as a potential kinase inhibitor, which could lead to novel treatments for various diseases.

Mechanism of Action

The mechanism of action of n-(2-Aminophenyl)-4-((7-methoxy-1h-indazol-1-yl)methyl)benzamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological outcomes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Differences and Analogues

The compound shares structural homology with sulfonamide- and benzamide-based indazole derivatives. A notable analogue is N-(7-Ethoxy-1H-indazol-4-yl)-4-methylbenzenesulfonamide, which replaces the benzamide group with a sulfonamide and substitutes methoxy with ethoxy at the indazole’s 7-position . Below is a comparative analysis of structural and functional attributes:

Compound Core Structure Functional Group Indazole Substituent Position Reported Activity
n-(2-Aminophenyl)-4-((7-methoxy-1H-indazol-1-yl)methyl)benzamide Benzamide-linked indazole Benzamide 7-Methoxy 1-yl Hypothesized kinase modulation*
N-(7-Ethoxy-1H-indazol-4-yl)-4-methylbenzenesulfonamide Sulfonamide-linked indazole Sulfonamide 7-Ethoxy 4-yl Anti-hypertensive, biological activity

*Hypothesized based on structural analogy to indazole kinase inhibitors.

Functional Group Impact

  • Benzamide vs. Sulfonamides, however, are associated with stronger electron-withdrawing effects, which could influence enzyme inhibition profiles .
  • Methoxy vs. Ethoxy Substituents : The smaller methoxy group (compared to ethoxy) may reduce steric hindrance, favoring interactions with hydrophobic enzyme pockets. Ethoxy’s larger size might enhance metabolic stability but decrease solubility.

Positional Isomerism

The indazole’s substitution position (1-yl vs. 4-yl) significantly alters molecular geometry. In contrast, 4-yl substitution (as in the sulfonamide analogue) may orient the ethoxy group away from the active site, reducing steric clashes .

Research Findings and Hypotheses

Pharmacokinetic Considerations

  • Metabolic Stability : The methoxy group’s smaller size compared to ethoxy may increase susceptibility to oxidative metabolism, reducing half-life. Conversely, the benzamide’s amide bond could resist hydrolysis better than sulfonamide’s sulfonyl group.

Biological Activity

N-(2-Aminophenyl)-4-((7-methoxy-1H-indazol-1-yl)methyl)benzamide, also known by its CAS number 920315-45-3, is a synthetic compound that has garnered attention for its potential biological activities. This compound features a complex structure that includes an aminophenyl group and a methoxy-substituted indazole moiety, which contribute to its pharmacological properties.

Chemical Structure and Properties

  • Molecular Formula : C22H20N4O2
  • Molecular Weight : Approximately 372.42 g/mol
  • Structural Features : The compound contains a benzamide backbone with an indazole ring, which is known for its diverse biological activities.

Biological Activities

Research has indicated that this compound exhibits various biological activities, particularly in the fields of oncology and inflammation.

Anticancer Activity

Several studies have explored the anticancer potential of this compound. For instance:

  • Mechanism of Action : The compound may inhibit specific kinases involved in cancer cell proliferation. Kinase inhibition is a well-documented mechanism for anticancer agents, and this compound's structural features suggest it could interact with kinase targets effectively .
Cell Line IC50 (µM) Effect
A4315.89Inhibition of cell growth
MiaPaCa21.32Induction of apoptosis

Anti-inflammatory Activity

In addition to its anticancer properties, this compound has shown promise in anti-inflammatory applications:

  • Inflammatory Pathways : The presence of the methoxy group on the indazole ring may enhance the compound's ability to modulate inflammatory pathways, potentially reducing cytokine production .

Case Studies and Research Findings

  • In Vitro Studies :
    • In vitro assays demonstrated that this compound effectively reduces cell viability in various cancer cell lines, indicating its potential as a therapeutic agent .
  • In Vivo Studies :
    • Animal models have been used to evaluate the pharmacokinetics and toxicity profiles of this compound. Preliminary results suggest favorable safety profiles with significant antitumor activity observed in xenograft models .

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